molecular formula C27H28N8O2 B391412 N-{4-[(1E)-1-{2-[4-(MORPHOLIN-4-YL)-6-[(NAPHTHALEN-1-YL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}ETHYL]PHENYL}ACETAMIDE

N-{4-[(1E)-1-{2-[4-(MORPHOLIN-4-YL)-6-[(NAPHTHALEN-1-YL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}ETHYL]PHENYL}ACETAMIDE

Cat. No.: B391412
M. Wt: 496.6g/mol
InChI Key: DYTXLTSLPYOMHD-DPNNOFEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(1E)-1-{2-[4-(MORPHOLIN-4-YL)-6-[(NAPHTHALEN-1-YL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}ETHYL]PHENYL}ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a morpholine ring, a naphthylamine group, and a triazine ring

Preparation Methods

The synthesis of N-{4-[(1E)-1-{2-[4-(MORPHOLIN-4-YL)-6-[(NAPHTHALEN-1-YL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}ETHYL]PHENYL}ACETAMIDE typically involves multiple steps. The process begins with the preparation of the triazine ring, followed by the introduction of the naphthylamine group and the morpholine ring. The final step involves the formation of the hydrazone linkage and the acetamide group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

N-{4-[(1E)-1-{2-[4-(MORPHOLIN-4-YL)-6-[(NAPHTHALEN-1-YL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}ETHYL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Scientific Research Applications

N-{4-[(1E)-1-{2-[4-(MORPHOLIN-4-YL)-6-[(NAPHTHALEN-1-YL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}ETHYL]PHENYL}ACETAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as a component in industrial processes.

Mechanism of Action

The mechanism of action of N-{4-[(1E)-1-{2-[4-(MORPHOLIN-4-YL)-6-[(NAPHTHALEN-1-YL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}ETHYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

N-{4-[(1E)-1-{2-[4-(MORPHOLIN-4-YL)-6-[(NAPHTHALEN-1-YL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}ETHYL]PHENYL}ACETAMIDE can be compared with other similar compounds, such as:

    1-Morpholin-4-yl-2-p-tolyl-ethanethione: This compound shares the morpholine ring but differs in its overall structure and properties.

    Hexadecanoic acid 1-morpholin-4-ylmethyl-2-(2-oxo-pyrrolidin-1-yl)-et ester: Another compound with a morpholine ring, but with different functional groups and applications.

    1-Morpholin-4-yl-butane-1,3-dione: Similar in having a morpholine ring, but distinct in its chemical behavior and uses.

Properties

Molecular Formula

C27H28N8O2

Molecular Weight

496.6g/mol

IUPAC Name

N-[4-[(E)-C-methyl-N-[[4-morpholin-4-yl-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl]amino]carbonimidoyl]phenyl]acetamide

InChI

InChI=1S/C27H28N8O2/c1-18(20-10-12-22(13-11-20)28-19(2)36)33-34-26-30-25(31-27(32-26)35-14-16-37-17-15-35)29-24-9-5-7-21-6-3-4-8-23(21)24/h3-13H,14-17H2,1-2H3,(H,28,36)(H2,29,30,31,32,34)/b33-18+

InChI Key

DYTXLTSLPYOMHD-DPNNOFEESA-N

SMILES

CC(=NNC1=NC(=NC(=N1)NC2=CC=CC3=CC=CC=C32)N4CCOCC4)C5=CC=C(C=C5)NC(=O)C

Isomeric SMILES

C/C(=N\NC1=NC(=NC(=N1)NC2=CC=CC3=CC=CC=C32)N4CCOCC4)/C5=CC=C(C=C5)NC(=O)C

Canonical SMILES

CC(=NNC1=NC(=NC(=N1)NC2=CC=CC3=CC=CC=C32)N4CCOCC4)C5=CC=C(C=C5)NC(=O)C

Origin of Product

United States

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